1-Ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a synthetic compound identified as a lead structure in the development of novel non-nucleoside antiherpetic agents. [] It belongs to the class of 3-quinolinecarboxamides, which are structurally similar to quinolones, a group of well-known antibacterial agents. [, ] Research on this compound and its derivatives focuses on their potential as antiviral agents against viruses of the herpes family, particularly herpes simplex virus (HSV). [, ]
Synthesis Analysis
Although the specific synthesis of 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not detailed in the provided literature, the synthesis of similar 3-quinolinecarboxamides typically involves the Gould-Jacobs quinoline synthesis. [] This method generally comprises the following steps:
Further modifications to the quinoline ring, such as substitutions at various positions, are often carried out to optimize the compound's antiviral activity. []
Mechanism of Action
While the precise mechanism of action of 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is yet to be fully elucidated, research suggests that it inhibits HSV replication through a different molecular target compared to the known antiviral drug acyclovir. [] Unlike acyclovir, which targets the viral DNA polymerase, this compound may interact with other viral or cellular proteins essential for viral replication. []
Applications
The primary scientific application of 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide and its derivatives lies in their potential as novel antiviral agents. [, ] These compounds exhibit promising activity against herpes simplex virus (HSV), including acyclovir-resistant strains. []
Compound Description: This compound serves as a lead structure in the discovery of novel non-nucleoside antiherpetic agents. It demonstrates promising activity against acyclovir-resistant herpes simplex virus (HSV) [].
Relevance: This compound shares the core structure of 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, with the addition of a 4-pyridinyl substituent at the 7-position of the quinoline ring. This modification contributes to its antiviral activity [].
Compound Description: This analogue exhibits increased in vitro potency against HSV compared to the lead structure and acyclovir []. In vivo studies reveal comparable oral efficacy to acyclovir at a lower dose in a single-dose mouse model, but lower potency in a multiple-dose regimen [].
Relevance: This compound is a derivative of 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, modified by replacing the ethyl group at the 1-position with a 4-fluorophenyl group and incorporating a 4-pyridinyl substituent at the 7-position. These structural changes contribute to its enhanced antiviral properties [].
Compound Description: These compounds are monocyclic analogues of quinolones, designed as DNA gyrase inhibitors []. They primarily exhibit antibacterial activity against Gram-positive strains [].
Relevance: Although structurally simpler, these compounds share the 4-oxo-1,4-dihydro-3-carboxamide moiety present in 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide. This structural similarity suggests a potential for shared biological activity, particularly in targeting DNA gyrase, albeit with different structure-activity relationships [].
Compound Description: This compound exhibits potent locomotor stimulant activity in various animal models []. Its mechanism of action is suggested to involve catecholamines, potentially through norepinephrine uptake alteration or release [].
Relevance: While structurally distinct from 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, NCA shares the 1-ethyl-1,4-dihydro-4-oxo-3-carboxylic acid moiety. This similarity, despite belonging to different heterocyclic systems (quinoline vs. naphthyridine), might suggest overlapping pharmacological profiles, particularly concerning central nervous system activity [].
Compound Description: Nalidixic acid is a well-known antibacterial agent that acts by inhibiting DNA gyrase [, ]. It is commonly used as a scaffold for developing new antibacterial agents with improved properties [, ].
Relevance: Nalidixic acid belongs to the same class of compounds as 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide, namely 4-oxo-1,4-dihydro-3-carboxylic acid derivatives. The key difference lies in the core heterocycle, with nalidixic acid featuring a naphthyridine ring system instead of a quinoline ring. This structural similarity is reflected in their shared mechanism of action as DNA gyrase inhibitors, highlighting the importance of this chemical class in antibacterial drug discovery [, ].
Compound Description: This nalidixic acid analog demonstrates broad-spectrum antibacterial activity, exhibiting higher potency than nalidixic acid, pipemidic acid, and piromidic acid [].
Relevance: This compound shares the 1-ethyl-1,4-dihydro-4-oxo-3-carboxylic acid core structure with 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide. The presence of a 1-pyrrolidinyl substituent at the 7-position of the quinoline ring contributes to its enhanced antibacterial properties compared to nalidixic acid []. This highlights the impact of substituent modifications on the quinoline scaffold for developing potent antibacterial agents.
Compound Description: Enoxacin is a potent broad-spectrum antibacterial agent that surpasses the activity of many existing drugs []. It exhibits excellent in vivo efficacy against systemic infections and low acute toxicity [].
Relevance: Although based on a naphthyridine core, enoxacin shares the 1-ethyl-1,4-dihydro-4-oxo-3-carboxylic acid moiety with 1-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide. This underscores the significance of this structural motif in developing antibacterial agents. Furthermore, both compounds feature a nitrogen-containing heterocycle at the 7-position, albeit with a piperazine ring in enoxacin and a simple carboxamide in the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.